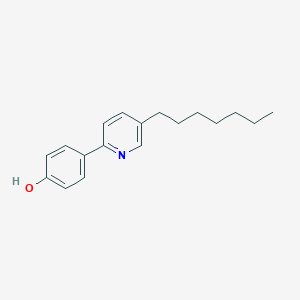

Phenol, 4-(5-heptyl-2-pyridinyl)-

Description

Properties

CAS No. |

110500-52-2 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

4-(5-heptylpyridin-2-yl)phenol |

InChI |

InChI=1S/C18H23NO/c1-2-3-4-5-6-7-15-8-13-18(19-14-15)16-9-11-17(20)12-10-16/h8-14,20H,2-7H2,1H3 |

InChI Key |

HQCYZDJTFSWOIV-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |

Isomeric SMILES |

CCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |

Canonical SMILES |

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that derivatives of phenolic compounds can exhibit various biological activities including:

- Antimicrobial Activity : Studies have shown that phenolic compounds can inhibit the growth of bacteria and fungi. For instance, compounds similar to phenol, 4-(5-heptyl-2-pyridinyl)- have demonstrated effectiveness against several pathogens, suggesting potential use in developing antimicrobial agents .

- Anticancer Properties : The structure-activity relationship (SAR) of phenolic compounds reveals that modifications can enhance their anticancer activity. For example, phenolic derivatives have been tested against various cancer cell lines, showing promising results with IC50 values ranging from 2.0 to 20.0 µM .

- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammation pathways. A derivative with a similar scaffold showed an edema inhibitory percentage of 74%, indicating strong anti-inflammatory potential .

Table 1: Biological Activities of Phenolic Compounds

| Activity Type | Example Compounds | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Various phenolic derivatives | Effective against multiple strains |

| Anticancer | Similar phenolic derivatives | IC50: 2.0 - 20.0 µM |

| Anti-inflammatory | Derivatives with methoxy groups | Edema inhibition: 74% |

Agricultural Applications

Phenolic compounds are also explored for their roles in agriculture, particularly as:

- Natural Pesticides : The antifungal properties of phenolic compounds make them suitable for developing eco-friendly pesticides. Studies have indicated that certain phenolic derivatives can effectively inhibit the growth of phytopathogenic fungi .

- Growth Regulators : Some phenolic compounds have been reported to influence plant growth positively, acting as growth regulators that enhance crop yield and resistance to diseases.

Table 2: Agricultural Applications of Phenolic Compounds

| Application Type | Description | Effectiveness |

|---|---|---|

| Natural Pesticides | Inhibition of fungal growth | Effective against specific strains |

| Growth Regulators | Enhancement of plant growth | Improved yield and disease resistance |

Material Science

In material science, phenolic compounds are significant due to their properties:

- Polymer Production : Phenol derivatives are used in synthesizing resins and polymers that possess thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and composites.

- Sensors and Electronics : The electronic properties of certain phenolic compounds allow them to be utilized in sensor technologies and electronic devices.

Table 3: Material Science Applications

| Application Type | Description | Examples |

|---|---|---|

| Polymer Production | Synthesis of resins | Phenol-formaldehyde resins |

| Sensors and Electronics | Electronic applications | Conductive polymers |

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of a series of phenolic compounds against lung cancer cell lines (A549). The findings indicated that modifications on the phenyl ring significantly enhanced cytotoxicity, leading to further exploration of these derivatives for cancer therapy .

- Agricultural Efficacy : Research on the antifungal activity of specific phenolic derivatives revealed that they provided up to a 10-fold increase in protective effects against fungal infections compared to conventional pesticides .

- Material Development : Investigations into the use of phenol-based polymers demonstrated their applicability in creating high-performance materials for automotive and aerospace industries due to their lightweight and durable nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The heptyl chain in Phenol, 4-(5-heptyl-2-pyridinyl)- significantly influences its lipophilicity and solubility compared to analogs with shorter or functionalized substituents. Key comparisons include:

Table 1: Substituent Impact on Key Properties

Key Observations :

Spectroscopic and Electronic Properties

Fluorescence and Conjugation:

- Phenolic compounds with extended conjugation (e.g., coumarin, salicylic acid) exhibit broad fluorescence emission peaks due to π-π* transitions . However, the heptyl chain in Phenol, 4-(5-heptyl-2-pyridinyl)- introduces steric hindrance, likely narrowing emission peaks compared to fully conjugated systems.

- IR and NMR Data: While specific spectral data for the target compound is unavailable, analogs in show characteristic peaks: Pyridine C=N Stretch: ~1600–1650 cm⁻¹ (IR) . Aromatic Proton Shifts: δ 7.2–8.5 ppm (¹H NMR) for pyridinyl and phenolic protons .

Environmental and Toxicological Profiles

- Persistence: The heptyl chain may enhance environmental persistence compared to shorter alkyl derivatives, aligning with concerns about phenolic pollutants in urban environments .

- Hazard Potential: Phenolic analogs, such as 4-(methylamino)phenol sulfate, exhibit skin/eye irritation and acute toxicity (LD₅₀: 200–300 mg/kg) . The heptyl group’s lipophilicity could increase dermal absorption risks.

Preparation Methods

Direct Alkylation of Pyridine Derivatives

Pyridine alkylation typically employs Friedel-Crafts or nucleophilic substitution, though pyridine’s electron-deficient nature complicates electrophilic attacks. A feasible route involves:

-

Synthesis of 2-Chloro-5-heptylpyridine : Reacting 2-chloropyridine with heptylmagnesium bromide under Grignard conditions, followed by quenching.

-

Coupling with Phenol : Utilizing Ullmann-type coupling with copper catalysis to attach the chloropyridine to phenol.

Example Protocol :

-

Reactants : 2-Chloro-5-heptylpyridine (1.2 eq), Phenol (1.0 eq), CuI (10 mol%), K₂CO₃ (2.0 eq)

Protection-Deprotection Approaches

To prevent undesired oxidation or side reactions during coupling, phenol protection is critical. Common strategies include:

Methanesulfonyl Protection

Inspired by EP0342532A1, methanesulfonyl groups stabilize phenolic intermediates during nitration or alkylation:

-

Protection : React phenol with methanesulfonyl chloride in pyridine to form 4-methanesulfonyloxyphenol.

-

Coupling : Perform Suzuki-Miyaura cross-coupling with 5-heptyl-2-pyridinylboronic acid.

-

Deprotection : Cleave the sulfonyl group via acidic (HCl, 80°C) or alkaline (KOH/MeOH) hydrolysis.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | MeSO₂Cl, Pyridine, 0°C | 85–90 |

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 70–75 |

| Deprotection | 6M HCl, 80°C, 2h | 95 |

Reductive Amination and Cyclization

A multistep approach from WO2003042166A2 adapts reductive amination for constructing the pyridine ring:

-

Formation of Enamine : React heptanal with ammonium acetate to generate 5-heptyl-1,2-dihydropyridine.

-

Oxidation : Treat with MnO₂ to aromatize to 5-heptylpyridine.

-

Nitration : Introduce a nitro group at the 2-position using HNO₃/H₂SO₄.

-

Reduction and Coupling : Reduce nitro to amine, followed by diazotization and coupling to phenol.

Optimization Insight :

Iodination-Mediated Cross-Coupling

Building on antimalarial quinolone synthesis, iodination at the pyridine’s 2-position enables direct coupling:

-

Iodination : Treat 5-heptylpyridine with N-iodosuccinimide (NIS) and AgOTf in CH₂Cl₂.

-

Ullmann Coupling : React iodopyridine with 4-hydroxyphenylboronic acid under CuI/L-proline catalysis.

Critical Parameters :

Q & A

Q. What are the recommended methods for synthesizing Phenol, 4-(5-heptyl-2-pyridinyl)-?

- Methodological Answer : Synthesis typically involves coupling a pyridine derivative with a phenol precursor. For analogous compounds (e.g., Schiff base phenol derivatives), refluxing equimolar amounts of pyridine-2-carbaldehyde and 4-aminophenol in ethanol under acidic catalysis (e.g., acetic acid) is a standard approach . For the heptyl-substituted variant, alkylation of the pyridine ring prior to coupling may be required. Characterization via -NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight verification) is critical.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient mobile phase (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) to assess purity (>95% recommended for biological studies) .

- Spectroscopy : - and -NMR to confirm aromatic and alkyl proton environments. FT-IR for functional group analysis (e.g., phenolic O-H stretch at ~3200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and isotopic patterns.

Q. What safety precautions are essential when handling Phenol, 4-(5-heptyl-2-pyridinyl)-?

- Methodological Answer : Based on safety data for structurally related phenolic compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the oxidative stability of Phenol, 4-(5-heptyl-2-pyridinyl)- under environmental conditions?

- Methodological Answer :

- Controlled Oxidation Studies : Expose the compound to UV light (e.g., 254 nm) in the presence of oxygen and monitor degradation via HPLC at timed intervals .

- Photocatalytic Activity Assays : Use TiO nanoparticles as catalysts and analyze byproducts via GC-MS to identify degradation pathways .

- Kinetic Analysis : Calculate rate constants (k) for oxidative degradation using pseudo-first-order models.

Q. What strategies can resolve contradictions in reported biological activity data for pyridinyl-phenol derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from multiple studies using EPA High Production Volume (HPV) Chemical Challenge Program guidelines to prioritize high-quality, peer-reviewed sources .

- Dose-Response Validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (e.g., ATP concentration, pH) to minimize variability .

- Structural Confirmation : Ensure compound identity is verified via X-ray crystallography or 2D-NMR for ambiguous cases .

Q. How can computational modeling predict the interaction of Phenol, 4-(5-heptyl-2-pyridinyl)- with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on pyridinyl-phenol interactions with catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.